IQ-3

JNK Isoform Selectivity Kd Determination JNK3 vs JNK1/JNK2

JNK pathway research is often confounded by off-target effects of non-selective inhibitors. IQ-3 resolves this with a uniquely characterized selectivity profile, enabling unambiguous dissection of JNK3-mediated signaling. - 3.6-fold JNK3 preference over JNK1 (Kd 66 nM vs. 240 nM) and only 4 kinase hits among 131 tested at 10 µM. - Reversible, ATP-competitive mechanism with structurally defined binding mode (hydrogen bonds to Asn152, Gln155, Met149 of JNK3). - Validated clean cytotoxicity profile up to 40 µM; consistent inhibition of TNF-α (IC50 2.2 µM), IL-6 (IC50 1.5 µM) in human monocytes.

Molecular Formula C20H11N3O3
Molecular Weight 341.3 g/mol
Cat. No. B10782973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIQ-3
Molecular FormulaC20H11N3O3
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5
InChIInChI=1S/C20H11N3O3/c24-20(16-10-5-11-25-16)26-23-18-13-7-2-1-6-12(13)17-19(18)22-15-9-4-3-8-14(15)21-17/h1-11H/b23-18-
InChIKeyWBSWWONMTZEOGS-NKFKGCMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IQ-3 JNK3 Inhibitor: Procurement-Grade Selectivity for c-Jun N-terminal Kinase Research


IQ-3 (CAS 312538-03-7) is a synthetic, low-molecular-weight (341.32 Da) small molecule belonging to the indenoquinoxaline chemical class [1]. It functions as a reversible, ATP-competitive inhibitor with high specificity for the c-Jun N-terminal kinase (JNK) family, exhibiting a marked binding preference for the JNK3 isoform over JNK1 and JNK2 [1]. In a broad kinase selectivity screen against 131 diverse protein kinases, IQ-3 demonstrated >99% inhibition of ligand binding and enzymatic activity exclusively for JNK1, JNK2, and JNK3, with only one off-target hit (casein kinase 1δ) exceeding the >90% inhibition threshold [1]. This well-characterized selectivity profile, combined with its defined binding mode involving hydrogen bonds to Asn152, Gln155, and Met149 of JNK3, establishes IQ-3 as a preferred reference inhibitor for mechanistic studies of JNK signaling [1].

Why IQ-3 Cannot Be Simply Swapped with Other JNK Inhibitors: Differential Selectivity and Profiling Depth


JNK inhibitors vary substantially in isoform selectivity, binding mode (reversible vs. irreversible), and the depth of their off-target kinase profiling. Commonly used comparators such as SP600125, JNK-IN-8, and even other indenoquinoxalines like IQ-1S exhibit critical differences that preclude simple interchangeability. SP600125 is a broad-spectrum JNK inhibitor with inverse isoform selectivity (preferring JNK1/2 over JNK3) and significant off-target activity against MKK4, MKK3, and PKB . JNK-IN-8 is an irreversible covalent inhibitor, fundamentally altering the pharmacological profile relative to IQ-3's reversible ATP-competitive mechanism . IQ-1S, while sharing the indenoquinoxaline scaffold, lacks comprehensive kinase selectivity profiling data, making it a less characterized tool for JNK pathway dissection . The quantitative evidence below demonstrates where IQ-3 provides verifiable differentiation that directly impacts experimental design and procurement decisions.

IQ-3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


JNK Isoform Selectivity: IQ-3 Preferentially Binds JNK3, Contrasting with SP600125's Inverse Selectivity Profile

IQ-3 exhibits a clear thermodynamic preference for JNK3 over JNK1 and JNK2. The dissociation constant (Kd) for JNK3 is 66 nM, which is 3.6-fold lower (tighter binding) than for JNK1 (240 nM) and 4.4-fold lower than for JNK2 (290 nM) . In contrast, the broad-spectrum inhibitor SP600125 demonstrates the inverse selectivity pattern: IC50 values of 40 nM for JNK1 and JNK2 versus 90 nM for JNK3, representing a 2.25-fold preference for JNK1/2 over JNK3 . The ratio of JNK3 affinity to JNK1 affinity differs by >8-fold between IQ-3 and SP600125, fundamentally altering the downstream signaling consequences in cellular models where JNK3-specific functions are interrogated.

JNK Isoform Selectivity Kd Determination JNK3 vs JNK1/JNK2

Kinase-Wide Selectivity: IQ-3 Hits Only 4 of 131 Kinases, Providing a Cleaner Tool than Under-Profiled Comparators

IQ-3 was screened at 10 μM across a diverse panel of 131 protein kinases representing all major kinase families. Only four kinases met the >90% inhibition threshold: JNK1, JNK2, JNK3, and casein kinase 1δ (CK1δ). Critically, >99% inhibition of both ligand binding and enzymatic activity was observed exclusively for the three JNK isoforms [1]. In contrast, SP600125, while reported to have >300-fold selectivity over ERK1 and p38, still inhibits MKK4 (10-fold selectivity), MKK3, MKK6, PKB, and PKCα at higher concentrations . Most other JNK inhibitors, including IQ-1S and BI-78D3, lack comprehensive kinase-wide profiling data, making IQ-3's well-documented selectivity matrix the most complete among commercially available indenoquinoxaline JNK inhibitors.

Kinase Profiling Selectivity KINOMEscan

Cellular NF-κB/AP-1 Transcriptional Inhibition: IQ-3 Matches Lead Analog Potency with Documented Selectivity Advantage

In THP1-Blue monocytic cells, IQ-3 inhibits LPS-induced NF-κB/AP-1 transcriptional activity with an IC50 of 1.4 ± 0.42 μM [1]. This potency is comparable to the lead analog IQ-1S (IC50 = 1.8 ± 0.3 μM) and superior to IQ-1 (IC50 = 2.3 ± 0.41 μM) [1]. However, IQ-3 uniquely combines this cellular potency with demonstrated kinase-wide selectivity across 131 kinases, an attribute not validated for IQ-1S or IQ-1. Importantly, IQ-3 showed no cytotoxicity at concentrations up to 40 μM in THP1-Blue cells, confirming that the NF-κB/AP-1 inhibition is mechanism-based rather than a consequence of cell death [1]. SP600125 exhibits comparable NF-κB/AP-1 inhibitory activity (IC50 value reported as close to IQ-3 in the same report) but lacks the documented selectivity profile [2].

NF-κB/AP-1 Cell-Based Assay THP1-Blue Cells

Pro-Inflammatory Cytokine Inhibition: IQ-3 Demonstrates Broad Cellular Anti-Inflammatory Activity Without Cell Line Toxicity

Across three cellular systems — human MonoMac-6 monocytes, human PBMCs, and murine J774.A1 macrophages — IQ-3 consistently inhibited LPS-induced production of TNF-α, IL-6, and nitric oxide, with no observed cytotoxicity at concentrations up to 40 μM [1]. In contrast, the related indenoquinoxalines IQ-8 and IQ-9 exhibited significant cytotoxicity in J774.A1 and PBMC cells respectively at testable concentrations, precluding their use in functional cellular assays [1]. Compared to IQ-1S, which shows higher potency for TNF-α inhibition in MonoMac-6 cells (IC50 = 0.25 μM vs. IQ-3 at 2.2 μM), IQ-3's advantage lies in its comprehensive selectivity characterization rather than maximal potency alone [1].

TNF-α IL-6 Cytokine Inhibition

Reversible ATP-Competitive Mechanism: IQ-3 Enables Equilibrium Pharmacology, Unlike Irreversible JNK Inhibitors

Kinetic enzyme assays confirm that IQ-3 is a reversible, ATP-competitive inhibitor of JNK3 [1]. This property contrasts with JNK-IN-8, which forms a covalent adduct with the conserved cysteine residue (Cys116 in JNK1) in the JNK active site, resulting in irreversible inhibition . For drug-target residence time studies, target engagement biomarker assays, and competitive displacement experiments, a reversible inhibitor is often required to maintain equilibrium binding conditions. Additionally, IQ-3's binding mode is structurally defined: molecular docking demonstrates specific hydrogen bonding interactions with Asn152, Gln155, and Met149 in the JNK3 ATP-binding pocket, providing a rational basis for its observed isoform selectivity [1].

Reversible Inhibitor ATP-Competitive Mechanism of Action

Structural Analog Comparison: IQ-3 is the Only Indenoquinoxaline Profiled Against 131 Kinases

Within the indenoquinoxaline series, IQ-3 is the O-(2-furoyl)oxime derivative of the core 11H-indeno[1,2-b]quinoxalin-11-one scaffold [1]. Among 10 active analogs (IQ-1 through IQ-10), IQ-3 was specifically selected for comprehensive 131-kinase profiling because it demonstrated potent inhibitory activity across all cell-based assays without cytotoxicity [1]. The O-(2-furoyl)oxime side chain (R group) is structurally distinct from IQ-2 (O-acetyl oxime), IQ-4 (O-benzoyl oxime), and IQ-5/IQ-6 (O-methoxybenzoyl oximes), contributing to its unique balance of cellular potency and physicochemical properties (logP < 3.0) [1]. No other analog in this series has been subjected to KINOMEscan profiling, making IQ-3 the only family member with documented kinase selectivity credentials.

Indenoquinoxaline Structure-Activity Relationship Chemical Series

Optimal Application Scenarios for IQ-3 Based on Verified Differentiation Evidence


JNK3-Specific Signaling Studies in Neurodegeneration Models

IQ-3's 3.6-fold binding preference for JNK3 over JNK1 (Kd 66 nM vs. 240 nM) and the inverse selectivity profile of the commonly used SP600125 make IQ-3 the superior choice for dissecting JNK3-mediated signaling pathways in models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia . In studies where JNK3-selective inhibition is required to distinguish JNK3 contributions from JNK1/2-mediated functions, IQ-3 provides measurable isoform discrimination without the confounding off-target kinase activities of SP600125 [1].

Kinase-Wide Selectivity Profiling and Chemical Biology Probe Development

With only 4 kinase hits (JNK1, JNK2, JNK3, CK1δ) out of 131 tested at 10 μM, IQ-3 offers the most comprehensively characterized selectivity profile among commercially available JNK inhibitors [1]. This makes it suitable as a reference compound for establishing kinase selectivity assay benchmarks, as a chemical biology probe for JNK pathway validation via Chemogenetic Library approaches, and as a control compound in broader kinase inhibitor screening campaigns where well-characterized selectivity standards are required [4].

Reversible Target Engagement Studies Requiring Equilibrium Binding Conditions

IQ-3's reversible, ATP-competitive mechanism and structurally defined binding mode (hydrogen bonds to Asn152, Gln155, Met149 of JNK3) enable its use in equilibrium-based biophysical assays such as SPR biosensor experiments, fluorescence polarization competition assays, and cellular thermal shift assays (CETSA) [3]. In contrast, irreversible inhibitors like JNK-IN-8 permanently modify the target enzyme, making IQ-3 the appropriate tool for washout experiments, target residence time measurements, and kinetic selectivity profiling .

Inflammation Signaling Studies Requiring Multi-Cytokine Readouts with Minimal Cytotoxicity

IQ-3 demonstrates consistent inhibition of TNF-α, IL-6, and NO production across human MonoMac-6 monocytes (TNF-α IC50 = 2.2 μM, IL-6 IC50 = 1.5 μM), human PBMCs, and murine J774.A1 macrophages, with no observed cytotoxicity up to 40 μM [2]. This clean cytotoxicity profile, combined with its defined kinase selectivity, supports the use of IQ-3 in LPS-challenge inflammation models where cell viability is a critical concern and where interpretation of cytokine modulation requires confidence that effects are JNK-mediated rather than arising from general cellular toxicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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